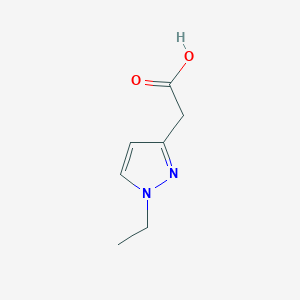

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products, which are mainly nitrogen atoms in the ring . The reaction conditions varied in terms of solvent polarity, temperature, and the presence of a catalytic base, which influenced the formation of monoacetylated and diacetylated products. The study provides a detailed methodology for the preparation of these compounds, which could be adapted for the synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, as demonstrated in the study where the crystal structures of certain pyrazole and pyridine derivatives were described . These techniques are crucial for determining the geometry and confirming the identity of synthesized compounds. The molecular structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would likely be analyzed similarly to ensure accurate characterization.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with other molecules. For example, (pyrazol-1-yl)acetic acid was condensed with a dipeptide to generate derivatives with metal ion binding sites . This indicates that 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid could potentially participate in similar reactions, which could be explored for the development of novel compounds with specific binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are typically characterized using spectroscopic methods such as HPLC, FT-IR, NMR, and MS . These methods provide information on the purity, functional groups, and molecular structure of the compounds. The study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for instance, included a comprehensive analysis using these techniques, which could be applied to the analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Antimicrobial Agents : Derivatives of 2-(1H-pyrazol-1-yl)acetic acid, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been synthesized and shown to possess significant antibacterial activity against common pathogenic bacteria (Asif et al., 2021).

Preparation of N-Fused Heterocycles : The compound has been used in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, useful in the preparation of new heterocyclic compounds (Ghaedi et al., 2015).

Biological Applications

Catalysts in Polymerization : Derivatives like (pyrazolylethyl-amine)zinc(II) carboxylate complexes have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating significant potential in polymer synthesis (Matiwane et al., 2020).

Antioxidant Properties : Pyrazole derivatives, like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and evaluated for antioxidant properties, showing potential for biological applications (Naveen et al., 2021).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Pyrazoline derivatives, including those derived from 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating their utility in materials protection (Lgaz et al., 2018).

Fluorescent Sensors for Metal Ions : Novel pyrazoline derivatives have been synthesized and proposed as highly selective fluorescent sensors for metal ions, indicating applications in analytical chemistry (Gong et al., 2011).

Eigenschaften

IUPAC Name |

2-(1-ethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKALDLHVKUPBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)